REACTION_CXSMILES
|
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([C:12](=[CH:15]OCC)[CH:13]=O)=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH2:4][CH3:5].Cl.[C:20]([C:23]1[CH:31]=[CH:30][C:26]([C:27]([NH2:29])=[O:28])=[CH:25][CH:24]=1)(=[NH:22])[NH2:21].C[O-].[Na+]>CO>[CH2:1]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2[CH:13]=[N:21][C:20]([C:23]3[CH:31]=[CH:30][C:26]([C:27]([NH2:29])=[O:28])=[CH:25][CH:24]=3)=[N:22][CH:15]=2)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH3:5] |f:1.2,3.4|
|
Name
|
2-(4-n-pentylphenyl)-3-ethoxy-acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C(C=O)=COCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(N)(=N)C1=CC=C(C(=O)N)C=C1
|
Name
|
sodium methylate
|
Quantity
|
0.584 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The yellow suspension is then filtered
|
Type
|
WASH
|
Details
|
the residue is washed with a little ethanol
|
Type
|
CUSTOM
|
Details
|
suspended in 1.4 liters of ether for further purification
|
Type
|
WASH
|
Details
|
The suspension is washed with water
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1=CC=C(C=C1)C=1C=NC(=NC1)C1=CC=C(C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |